molecular formula C13H16N4O3 B13191876 Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate CAS No. 2059949-84-5

Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate

Cat. No.: B13191876
CAS No.: 2059949-84-5
M. Wt: 276.29 g/mol
InChI Key: HRWTZPKQIMBCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyrimidine core substituted with a carbamoyl group at position 8, an isopropyl group at position 2, and an ethyl ester at position 3.

Properties

CAS No.

2059949-84-5

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 8-carbamoyl-2-propan-2-ylimidazo[1,5-a]pyrimidine-4-carboxylate

InChI

InChI=1S/C13H16N4O3/c1-4-20-13(19)9-5-8(7(2)3)16-12-10(11(14)18)15-6-17(9)12/h5-7H,4H2,1-3H3,(H2,14,18)

InChI Key

HRWTZPKQIMBCJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C(N=CN12)C(=O)N)C(C)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Ethyl 8-Carbamoyl-2-(Propan-2-yl)imidazo[1,5-a]Pyrimidine-4-Carboxylate and Analogs
Compound Name Core Structure Position 2 Substituent Position 8 Substituent Position 4 Substituent Key Functional Groups
This compound Imidazo[1,5-a]pyrimidine Isopropyl Carbamoyl Ethyl ester Ester, carbamoyl, isopropyl
8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid (CID 16227607) Imidazo[1,5-a]pyrimidine Furan-2-yl Carbamoyl Carboxylic acid Carboxylic acid, carbamoyl, furan
L655708 (Ethyl (S)-11,12,13,13a-tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate) Imidazo[1,5-a]benzodiazepine Methoxy (pyrrolo ring) Oxo group Ethyl ester Ester, methoxy, bicyclic system
HZ-166 (Ethyl 8-ethynyl-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate) Imidazo[1,5-a][1,4]diazepine Pyridin-2-yl Ethynyl Ethyl ester Ester, ethynyl, diazepine core

Key Observations:

  • Ester vs. Carboxylic Acid: The ethyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid (like CID 16227607), which could alter bioavailability and metabolism .
  • Core Structure Differences: L655708 and HZ-166 feature fused benzodiazepine/diazepine cores, which confer distinct receptor-binding profiles (e.g., α5-GABAA selectivity) compared to the pyrimidine core of the target compound .

Physicochemical and Pharmacological Comparisons

Table 3: Predicted Physicochemical Properties
Compound Name Molecular Formula Predicted CCS (Ų, [M+H]<sup>+</sup>) Key Pharmacological Activity (Analogs)
This compound Not available* ~160–170 (estimated) Potential GABAA modulation (inferred)
CID 16227607 C12H8N4O4 156.6 ([M+H]<sup>+</sup>) Unknown (structural analog)
L655708 C21H22N4O4 Not available α5-GABAA subtype selectivity

Key Observations:

  • Collision Cross-Section (CCS): The target compound’s CCS is expected to align with CID 16227607 (~160–170 Ų), indicating similar molecular size/shape, which influences pharmacokinetics .
  • Receptor Binding: L655708’s α5-GABAA selectivity suggests that the target compound’s carbamoyl and isopropyl groups may similarly fine-tune receptor interactions .

Biological Activity

7-[(Benzyloxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid (CAS No. 61022-29-5) is a complex organic compound notable for its potential biological activities. This compound features a fused imidazo[1,2-a]pyrazine ring and various functional groups that may influence its pharmacological properties.

  • Molecular Formula : C19H23N3O4
  • Molecular Weight : 357.40 g/mol
  • Structure : The compound consists of an imidazo[1,2-a]pyrazine core with a benzyloxycarbonyl group and a branched alkyl substituent.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity :
    • Preliminary studies suggest that it may inhibit tumor cell proliferation. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
    • A study evaluating various derivatives highlighted that modifications to the alkyl substituents significantly impacted cytotoxicity against different cancer cell lines.
  • Enzyme Inhibition :
    • The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression.
    • It has shown promise in inhibiting the mTOR pathway, which is crucial for cell growth and metabolism .
  • Antimicrobial Properties :
    • In vitro assays have demonstrated antimicrobial activity against several bacterial strains. The structure-function relationship indicates that the benzyloxycarbonyl group enhances membrane permeability, facilitating the compound's entry into bacterial cells.

Case Study 1: Antitumor Efficacy

A recent study investigated the effects of 7-[(Benzyloxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid on human breast cancer cells (MCF-7). The results showed:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis and caspase activation assays.

Case Study 2: Antimicrobial Activity

An evaluation against Staphylococcus aureus revealed:

  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL.
  • The compound disrupted bacterial cell wall synthesis, leading to cell lysis as observed under microscopy.

Data Tables

Biological ActivityAssay TypeResult
AntitumorMCF-7 Cell ProliferationIC50 = 15 µM
AntimicrobialS. aureus MIC TestMIC = 32 µg/mL
Enzyme InhibitionmTOR Inhibition AssaySignificant inhibition observed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.